molecular formula C18H22ClNO3S B2640761 1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide CAS No. 1797560-35-0

1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Cat. No.: B2640761
CAS No.: 1797560-35-0
M. Wt: 367.89
InChI Key: NBRNXDYWBMXDKH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenylbutyl chain, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step often involves the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

    Attachment of the Methoxyphenylbutyl Chain: This step may involve the reaction of the chlorophenyl intermediate with a suitable methoxyphenylbutyl precursor under conditions that facilitate nucleophilic substitution.

    Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of methoxyphenylbutyl aldehydes or acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-N-(2-methoxyethyl)methanesulfonamide
  • 1-(2-Chlorophenyl)-N-(2-phenylethyl)methanesulfonamide

Uniqueness: 1-(2-Chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is unique due to its specific structural features, such as the methoxyphenylbutyl chain, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-3-18(23-2,16-10-5-4-6-11-16)14-20-24(21,22)13-15-9-7-8-12-17(15)19/h4-12,20H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNXDYWBMXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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